molecular formula C11H15N3O4S B13315262 N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13315262
M. Wt: 285.32 g/mol
InChI Key: MHDVCTLROJBZDH-UHFFFAOYSA-N
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Description

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene sulfonamide core substituted with a 2-amino-2-cyclopropylethyl group.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c12-11(8-1-2-8)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2

InChI Key

MHDVCTLROJBZDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. One common route includes the reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 4-Amino-N-(2-amino-2-cyclopropylethyl)benzenesulfonamide

    Substitution: Various substituted sulfonamides

    Hydrolysis: 4-Nitrobenzenesulfonic acid and cyclopropylamine

Scientific Research Applications

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and related sulfonamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide C₁₁H₁₄N₃O₄S (estimated) ~300.31 (estimated) Cyclopropyl, primary amine Potential enzyme inhibition; research use N/A
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 Ethylamine, hydrochloride salt Life science applications; high purity
N-[4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl]-4-nitrobenzene-1-sulfonamide C₁₉H₁₇N₂O₅S 397.41 Biphenyl, hydroxymethyl 55% yield; melting point 183–184°C
N-(3-Fluorophenyl)-N-[(2-methylphenyl)methyl]-4-nitrobenzene-1-sulfonamide C₂₀H₁₇FN₂O₄S 400.43 Fluorophenyl, benzyl Screening for bioactivity
N-(3-Chlorophenyl)-N-[(3-methylphenyl)methyl]-4-nitrobenzene-1-sulfonamide C₂₀H₁₇ClN₂O₄S 416.88 Chlorophenyl, benzyl Screening for bioactivity

Physicochemical and Functional Insights

  • Cyclopropyl vs. Linear Alkyl Chains: The cyclopropyl group in the target compound introduces significant steric bulk compared to the linear ethylamine chain in N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride . This may enhance metabolic stability or alter binding affinity in biological systems.
  • Aromatic Substituents: Compounds like N-[4'-(hydroxymethyl)-biphenyl]-4-nitrobenzene-1-sulfonamide exhibit extended aromatic systems, increasing molecular weight (397.41 vs. The hydroxymethyl group could also facilitate hydrogen bonding.
  • Halogenated Derivatives : Fluorine and chlorine substituents in the compounds from modulate electronic properties (e.g., electron-withdrawing effects) and may enhance target selectivity or pharmacokinetic profiles.

Research and Application Context

  • Life Science Utility: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is marketed for research use, emphasizing high-purity synthesis (99–99.999%) . The target compound’s cyclopropyl group may position it for specialized applications, such as protease or kinase inhibition.
  • Biological Screening : Halogenated derivatives () are likely candidates for antimicrobial or anticancer screening due to their halogen-enhanced reactivity .

Biological Activity

N-(2-Amino-2-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide, also known by its CAS number 1798680-81-5, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety. Its molecular formula is C12H17N3O4SC_{12}H_{17}N_{3}O_{4}S with a molecular weight of approximately 285.32 g/mol. The cyclopropyl group enhances the rigidity of the molecule, which may improve binding affinity to biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. It may interact with various enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, generating reactive intermediates that may affect biological systems.

The mechanism through which this compound exerts its effects involves binding to specific molecular targets. The rigidity provided by the cyclopropyl group enhances its binding specificity. Additionally, the nitro group may facilitate interactions that lead to altered enzyme activities or receptor signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, which may extend to this compound .
  • Enzyme Modulation : Research indicates that the compound may act as a modulator of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis . This modulation could lead to significant pharmacokinetic implications.
  • Toxicological Studies : Toxicological assessments have shown that compounds with similar structures can induce liver hypertrophy and alter metabolic enzyme activities in animal models. These findings raise questions about the safety profile and therapeutic window of this compound.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound1798680-81-5C12H17N3O4SPotential antimicrobial and enzyme modulation
N-(2-amino-2-cyclopropylacetic acid-C6H11NLimited biological activity
N-(2-amino-2-cyclopropylethyl)-2-(2-methoxyphenyl)acetamide-C13H17N3O3SSimilar structural features; potential for varied activity

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